molecular formula C22H15BrClNO4 B333280 ISOPROPYL 5-[6-BROMO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]-2-CHLOROBENZOATE

ISOPROPYL 5-[6-BROMO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]-2-CHLOROBENZOATE

Cat. No.: B333280
M. Wt: 472.7 g/mol
InChI Key: WCTAMKFNUVCKDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 5-(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-chlorobenzoate is a complex organic compound belonging to the benzo[de]isoquinoline-1,3-dione series

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOPROPYL 5-[6-BROMO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]-2-CHLOROBENZOATE typically involves multiple steps, starting with the preparation of the benzo[de]isoquinoline-1,3-dione core. One common method involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to the formation of imines, amines, thioureas, and hydrazones .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 5-(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms (bromine and chlorine) in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or thiols.

Scientific Research Applications

Isopropyl 5-(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-chlorobenzoate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It can be employed in the development of fluorescent probes and sensors for detecting specific biomolecules.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ISOPROPYL 5-[6-BROMO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]-2-CHLOROBENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl 5-(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-chlorobenzoate is unique due to the presence of both bromine and chlorine atoms, as well as the isopropyl group

Properties

Molecular Formula

C22H15BrClNO4

Molecular Weight

472.7 g/mol

IUPAC Name

propan-2-yl 5-(6-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)-2-chlorobenzoate

InChI

InChI=1S/C22H15BrClNO4/c1-11(2)29-22(28)16-10-12(6-9-18(16)24)25-20(26)14-5-3-4-13-17(23)8-7-15(19(13)14)21(25)27/h3-11H,1-2H3

InChI Key

WCTAMKFNUVCKDY-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C1=C(C=CC(=C1)N2C(=O)C3=C4C(=C(C=C3)Br)C=CC=C4C2=O)Cl

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC(=C1)N2C(=O)C3=C4C(=C(C=C3)Br)C=CC=C4C2=O)Cl

Origin of Product

United States

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